
Glycerol-13C3,d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycerol-13C3,d8, also known as Glycerin-13C3,d8, is a stable isotope-labeled compound. It is a deuterium (D) and carbon-13 (13C) labeled form of glycerol. The molecular formula for this compound is (13-C)3D8O3, and its molecular weight is 103.12 g/mol .
Preparation Methods
Synthetic Routes:
Industrial Production:
Industrial production methods for Glycerol-13C3,d8 are not widely documented. it is likely that specialized facilities produce this compound using isotopic labeling techniques.
Chemical Reactions Analysis
Glycerol-13C3,d8 can participate in various chemical reactions due to its labeled carbon and deuterium atoms. Some potential reactions include:
Oxidation: this compound may undergo oxidation reactions, leading to the formation of labeled carbonyl compounds.
Reduction: Reduction of this compound could yield deuterated alcohols.
Substitution: Isotopically labeled glycerol can serve as a substrate in substitution reactions.
Common reagents and conditions used in these reactions would depend on the specific transformation. Major products formed would include deuterated and 13C-labeled derivatives.
Scientific Research Applications
Glycerol-13C3,d8 finds applications in various scientific fields:
Metabolic Studies: Researchers use isotopically labeled compounds like this compound as tracers to study metabolic pathways. By tracking the fate of labeled glycerol, they gain insights into metabolic fluxes.
Pharmacokinetics: Deuteration affects drug properties, including absorption, distribution, metabolism, and excretion.
Mechanism of Action
The exact mechanism by which Glycerol-13C3,d8 exerts its effects remains an area of ongoing research. its labeled atoms allow researchers to trace its metabolic fate and interactions within biological systems.
Comparison with Similar Compounds
Glycerol-13C3,d8’s uniqueness lies in its isotopic labeling. Similar compounds include non-labeled glycerol (glycerin) and other isotopically labeled glycerol derivatives.
Properties
Molecular Formula |
C3H8O3 |
|---|---|
Molecular Weight |
103.121 g/mol |
IUPAC Name |
1,1,2,3,3-pentadeuterio-1,2,3-trideuteriooxy(1,2,3-13C3)propane |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1D2,2+1D2,3+1D,4D,5D,6D |
InChI Key |
PEDCQBHIVMGVHV-VZPRFYQOSA-N |
Isomeric SMILES |
[2H][13C]([2H])([13C]([2H])([13C]([2H])([2H])O[2H])O[2H])O[2H] |
Canonical SMILES |
C(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2](/img/structure/B12059868.png)

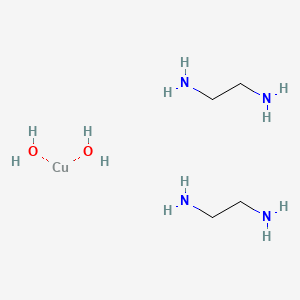

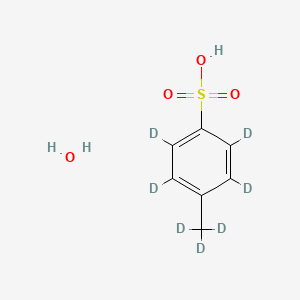
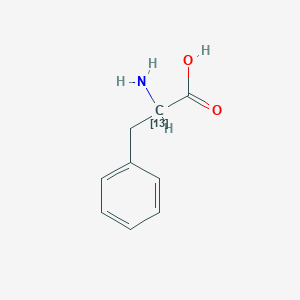


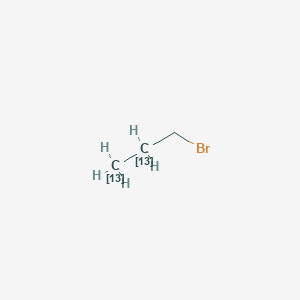

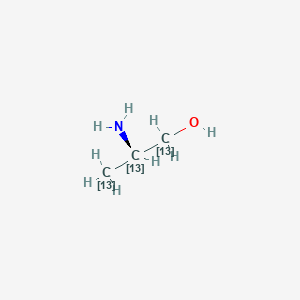
![2,6-bis(4-methylphenyl)thieno[2,3-f][1]benzothiole](/img/structure/B12059926.png)
